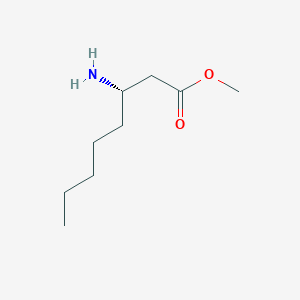
methyl (3S)-3-aminooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of octanoic acid, featuring an amino group at the third carbon position and a methyl ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl (3S)-3-nitrooctanoate, which can be prepared by nitration of methyl octanoate. The reduction is usually carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of biocatalysts such as lipases can be explored to achieve a more environmentally friendly synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-aminooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-aminooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for various biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-aminooctanoate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that modify its structure. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3S)-3-aminohexanoate: Similar structure but with a shorter carbon chain.
Methyl (3S)-3-aminodecanoate: Similar structure but with a longer carbon chain.
Methyl (3S)-3-hydroxyoctanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Methyl (3S)-3-aminooctanoate is unique due to its specific chain length and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
833453-79-5 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl (3S)-3-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m0/s1 |
Clave InChI |
HWLRZZKYYCFSKA-QMMMGPOBSA-N |
SMILES isomérico |
CCCCC[C@@H](CC(=O)OC)N |
SMILES canónico |
CCCCCC(CC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















